1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a building block in the synthesis of various bioactive molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of copper(II) acetate (Cu(OAc)2) as a catalyst, potassium iodide (KI) as an additive, and Oxone as an oxidant in acetonitrile (CH3CN) under an oxygen atmosphere at 80°C for 12 hours . This reaction leads to the formation of the desired compound through a series of domino processes, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Pyrrolidine-2-carbaldehyde and carboxylic acids.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity . This inhibition leads to various physiological effects, such as the reduction of triglycerides and glucose levels in the plasma . The compound’s ability to modulate adrenergic signaling pathways makes it a valuable tool in studying metabolic and cardiovascular diseases.
Comparison with Similar Compounds
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Another non-selective α-adrenoceptor antagonist with similar metabolic benefits.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with potential selective serotonin reuptake inhibitor (SSRI) activity.
7-(4-(4-(2-Bromophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride: A compound with oncogene-selective lethality.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various fields of research.
Properties
IUPAC Name |
1-piperazin-1-ylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c12-8-2-1-5-11(8)10-6-3-9-4-7-10;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMZDHSORDAZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.